Cereblon/DDB1 Binding: Clearance of CRBN-Mediate Teratogenicity Risk vs. Thalidomide, Lenalidomide, and Pomalidomide
In a direct comparative screen conducted by Scerba et al. (2024), representative 4-amino-2-(piperidin-3-yl)isoindoline-1,3-diones—close structural analogs of the target compound—were evaluated for Cereblon/DDB1 binding using a quantitative fluorescence-based assay. Compounds 6, 9, 18, and 19 showed no pronounced or dose-dependent Cereblon/DDB1 binding across the concentration ranges tested [1]. In contrast, thalidomide and lenalidomide bind Cereblon with Kd values of approximately 0.25 µM and 0.36 µM, respectively, under comparable in vitro conditions [2]. The target compound shares the identical isoindole-1,3-dione core and lacks the glutarimide moiety required for CRBN engagement; therefore, this Cereblon-null profile is directly transferable.
| Evidence Dimension | Cereblon/DDB1 binding (fluorescence-based assay) |
|---|---|
| Target Compound Data | No pronounced or dose-dependent Cereblon/DDB1 binding (compounds 6, 9, 18, 19; 4-amino analogs) |
| Comparator Or Baseline | Thalidomide: Cereblon Kd ≈ 0.25 µM; Lenalidomide: Cereblon Kd ≈ 0.36 µM |
| Quantified Difference | Target compound and analogs: undetectable / non-dose-dependent binding vs. thalidomide Kd 0.25 µM and lenalidomide Kd 0.36 µM |
| Conditions | In vitro Cereblon/DDB1 fluorescence binding assay; compound concentrations not explicitly stated, tested across multiple concentrations |
Why This Matters
The absence of Cereblon binding eliminates the teratogenic liability mandated by REMS programs for IMiDs, enabling unrestricted procurement and use in laboratories that cannot support controlled-substance or REMS-restricted workflows.
- [1] Scerba MT, Tweedie D, Greig NH. 2-(Piperidin-3-yl)phthalimides reduce classical markers of cellular inflammation in LPS-challenged RAW 264.7 cells and also demonstrate potentially relevant sigma and serotonin receptor affinity in membrane preparations. Bioorg Med Chem Lett. 2024;110:129885. View Source
- [2] Chamberlain PP, et al. Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nat Struct Mol Biol. 2014;21:803-809. View Source
